

A Technical Guide to Boc-Asp(OMe)-OH DCHA: Properties, Synthesis, and Application

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Compound of Interest		
Compound Name:	Boc-asp(ome)-oh.dcha	
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For researchers and professionals in the fields of peptide chemistry, drug development, and biochemical research, N- α -tert-Butoxycarbonyl-L-aspartic acid β -methyl ester dicyclohexylammonium salt, commonly known as Boc-Asp(OMe)-OH DCHA, is a critical reagent. This protected amino acid derivative is instrumental in the precise, stepwise construction of peptide sequences, particularly within solid-phase peptide synthesis (SPPS). Its unique protecting groups allow for controlled and specific incorporation of aspartic acid residues into polypeptide chains, which is fundamental for the development of peptide-based therapeutics and for studying protein structure and function.

This technical guide provides an in-depth overview of the physicochemical properties of Boc-Asp(OMe)-OH DCHA, a detailed experimental protocol for its application in peptide synthesis, and a logical workflow for its use in research and development.

Physicochemical Properties

The accurate characterization of Boc-Asp(OMe)-OH DCHA is essential for its effective use in synthesis and research. The following table summarizes its key quantitative data.



Property	Value	Reference
Molecular Formula	C10H17NO7 · C12H23N	[1]
Molecular Weight	428.6 g/mol	[2]
Synonym	Boc-L-aspartic acid 4-methyl ester dicyclohexylammonium salt	
Appearance	White to off-white solid	[3]
CAS Number	59768-74-0	[2][3]

Core Applications in Research and Development

Boc-Asp(OMe)-OH DCHA is a cornerstone in the synthesis of peptides for a variety of research and therapeutic applications.[4] Its primary utility is in solid-phase peptide synthesis (SPPS), a technique that allows for the efficient construction of peptide chains on a solid support.[2][5] The "Boc" (tert-butoxycarbonyl) group provides temporary protection for the α -amino group, while the methyl ester protects the β -carboxyl group of the aspartic acid side chain.[3] This orthogonal protection scheme is central to the Boc/Bzl strategy of peptide synthesis.[1]

The applications of peptides synthesized using this derivative are vast and include:

- Drug Discovery and Development: As a building block for creating peptide-based therapeutics with enhanced stability and specific biological activities.[2][4]
- Biochemical Research: In the synthesis of peptides to study enzyme-substrate interactions, protein folding, and various cellular signaling pathways.[4]
- Organic Synthesis: As a chiral building block for the synthesis of complex organic molecules beyond peptides.[2][4]

Experimental Protocol: Incorporation of Boc-Asp(OMe)-OH into a Peptide Sequence via Boc-SPPS



The following is a representative protocol for the incorporation of a Boc-Asp(OMe)-OH residue into a growing peptide chain on a solid support using the Boc solid-phase peptide synthesis (SPPS) methodology. This protocol assumes the synthesis is being performed on a Merrifield or PAM resin.

Materials:

- Peptide-resin with a free N-terminal amino group
- Boc-Asp(OMe)-OH DCHA
- Dichloromethane (DCM), peptide synthesis grade
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
- Washing solvents (e.g., DCM, DMF, isopropanol)
- Nitrogen gas for agitation and drying

Procedure:

- Resin Swelling: The peptide-resin is initially swelled in an appropriate solvent, typically DCM or DMF, for 20-30 minutes to ensure optimal accessibility of the reactive sites.
- Boc Deprotection: The N-terminal Boc protecting group of the growing peptide chain is removed by treating the resin with a solution of 50% TFA in DCM.[7] A short pre-wash of 5 minutes is followed by a longer deprotection step of 15-25 minutes.[7]
- Washing: The resin is thoroughly washed with DCM to remove residual TFA and the cleaved Boc group. This is followed by washes with isopropanol and then DMF to prepare for the coupling step.



- Neutralization: The protonated N-terminal amine (TFA salt) is neutralized to the free amine
 by treating the resin with a solution of 5% to 10% DIEA in DMF or DCM.[1] This step is
 crucial for the subsequent coupling reaction to proceed efficiently. The resin is then washed
 again with DMF and DCM to remove excess base.
- Amino Acid Activation and Coupling:
 - In a separate vessel, dissolve Boc-Asp(OMe)-OH (typically 2-4 equivalents relative to the resin substitution) and a coupling reagent (e.g., HBTU, HATU) in DMF.
 - Add an activation base such as DIEA to the amino acid solution.
 - Add the activated amino acid solution to the washed and neutralized peptide-resin.
 - Allow the coupling reaction to proceed for 1-2 hours with gentle agitation. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.
- Washing: Following the coupling step, the resin is extensively washed with DMF and DCM to remove excess reagents and byproducts.
- Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride and a base like DIEA in DMF.

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Logical Workflow for Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis utilizing the Boc protection strategy.





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Caption: Workflow of Boc Solid-Phase Peptide Synthesis.

In conclusion, Boc-Asp(OMe)-OH DCHA is an indispensable reagent for the synthesis of complex peptides. A thorough understanding of its properties and the methodologies for its use, as outlined in this guide, is crucial for researchers and developers aiming to leverage the power of peptide chemistry in their work. The provided protocol and workflow offer a foundational framework for the successful incorporation of this protected amino acid into synthetic peptides.

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